Methyl 6-methoxyquinoxaline-5-carboxylate

Description

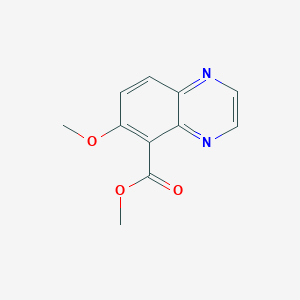

Methyl 6-methoxyquinoxaline-5-carboxylate is a heterocyclic compound featuring a quinoxaline core substituted with a methoxy group at position 6 and a methyl ester at position 5. Quinoxalines are bicyclic aromatic systems containing two nitrogen atoms at positions 1 and 4 of the fused benzene and pyrazine rings.

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

methyl 6-methoxyquinoxaline-5-carboxylate |

InChI |

InChI=1S/C11H10N2O3/c1-15-8-4-3-7-10(13-6-5-12-7)9(8)11(14)16-2/h3-6H,1-2H3 |

InChI Key |

BYGMUCCBGNSQCE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C2=NC=CN=C2C=C1)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-methoxyquinoxaline-5-carboxylate typically involves the reaction of 6-methoxyquinoxaline-5-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 6-methoxyquinoxaline-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into different reduced forms of quinoxaline.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline-5-carboxylic acid derivatives, while reduction can produce various reduced quinoxaline compounds .

Scientific Research Applications

Methyl 6-methoxyquinoxaline-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-methoxyquinoxaline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its chemical structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of this compound and Analogues

*Calculated based on quinoxaline core (C₈H₆N₂) + substituents (OCH₃: +31 g/mol; COOCH₃: +59 g/mol).

Key Differences and Implications

Methyl quinoxaline-5-carboxylate (CAS 6924-71-6)

- Structural Difference : Lacks the 6-methoxy group.

- The lower molecular weight (192.18 vs. ~218 g/mol) may also influence solubility and diffusion properties in biological systems .

Ethyl quinoxaline-6-carboxylate (CAS 6924-72-7)

- Structural Difference : Ethyl ester at position 6 instead of methyl ester at position 5.

- The positional shift of the ester (5 vs. 6) may sterically hinder interactions at adjacent sites in the quinoxaline ring .

6-Methoxyquinaldine (CAS 1078-28-0)

- Core Difference: Quinoline (one nitrogen) vs. quinoxaline (two nitrogens).

- Impact: The quinoline core is less electron-deficient than quinoxaline, affecting binding to metal ions or biological targets. The methoxy group at position 6 in both compounds suggests shared synthetic strategies for methoxylation .

Methyl 5-Amino-8-methoxy-4-phenylquinoline-6-carboxylate (CAS 149221-76-1)

- Functional Complexity: Additional amino and phenyl groups.

- Impact: The amino group introduces hydrogen-bonding capability, while the phenyl group adds steric bulk. These features contrast with the simpler substituents in the target compound, highlighting trade-offs between synthetic accessibility and functional versatility .

Biological Activity

Methyl 6-methoxyquinoxaline-5-carboxylate is a compound belonging to the quinoxaline family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by various studies and findings.

Chemical Structure and Properties

This compound (C10H10N2O3) features a methoxy group at the 6-position and a carboxylate group at the 5-position of the quinoxaline ring. This structural configuration is crucial for its biological activity, influencing its solubility, lipophilicity, and interaction with biological targets.

Antimicrobial Activity

Quinoxaline derivatives, including this compound, have shown significant antimicrobial properties. A study indicated that quinoxaline compounds exhibit a broad spectrum of activity against various pathogens:

- Bacterial Activity : Compounds with the quinoxaline nucleus demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .

- Antifungal Activity : Some derivatives have also been reported to possess antifungal properties, further expanding their potential therapeutic applications .

Table 1: Antimicrobial Activity of Quinoxaline Derivatives

| Compound | Target Organism | Activity |

|---|---|---|

| Qx1 | Staphylococcus aureus | Highly Active |

| Qx2 | Escherichia coli | Moderate Activity |

| Qx3 | Pseudomonas aeruginosa | Low Activity |

Anticancer Properties

Recent research has highlighted the anticancer potential of this compound. Various studies have reported that quinoxaline derivatives can inhibit cancer cell proliferation through multiple mechanisms:

- Cell Line Studies : In vitro studies showed that certain quinoxaline derivatives exhibited cytotoxic effects on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for some compounds were reported in the low micromolar range, indicating significant potency .

- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell cycle progression. For example, modifications in the quinoxaline structure can enhance interactions with cellular targets involved in cancer progression .

Table 2: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Qx4 | HCT-116 | 2.5 |

| Qx5 | MCF-7 | 3.0 |

Neuroprotective Effects

The neuroprotective properties of this compound have also been investigated. A study focused on its ability to protect against ototoxicity induced by aminoglycosides:

- Mechanism : The compound was found to block the activation of the NF-κB pathway, which is implicated in cellular stress responses. This protective effect was observed in both in vitro models using mouse embryonic fibroblasts and in vivo models using zebrafish larvae .

- Potential Applications : These findings suggest that this compound could be developed as a therapeutic agent for conditions associated with hearing loss or neurodegeneration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.